Glyurallin A
Overview
Description
Glyurallin A is a naturally occurring compound isolated from the roots of Glycyrrhiza uralensis, commonly known as licorice. It belongs to the class of pterocarpans, which are a type of isoflavonoid. This compound has garnered significant attention due to its potent biological activities, particularly its antigenotoxic effects against carcinogenic compounds such as N-methyl-N-nitrosourea .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glyurallin A involves several steps, starting from the extraction of Glycyrrhiza uralensis roots. The powdered ethanolic extract of the root is sequentially suspended in solvents like n-hexane, carbon tetrachloride, dichloromethane, ethyl acetate, and ethanol. Each solvent-soluble fraction is then assayed for antimutagenic activity. The dichloromethane soluble fraction, exhibiting the highest antimutagenicity, is further purified using silica gel chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as described above. The scalability of these methods would depend on the availability of raw materials and the efficiency of the purification techniques.
Chemical Reactions Analysis
Types of Reactions: Glyurallin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Scientific Research Applications
Glyurallin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of pterocarpans and their derivatives.
Biology: this compound’s antigenotoxic properties make it a valuable tool in studying DNA damage and repair mechanisms.
Industry: this compound is investigated for its potential use in developing natural preservatives and antioxidants.
Mechanism of Action
Glyurallin A exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, this compound can help regulate blood sugar levels, making it a potential candidate for anti-diabetic therapies . Additionally, its antigenotoxic effects are attributed to its ability to scavenge free radicals and inhibit DNA damage induced by carcinogenic compounds .
Comparison with Similar Compounds
- Glyasperin B
- Licoricidin
- 1-Methoxyphaseollin
- Licoisoflavone B
Comparison: Glyurallin A is unique among these compounds due to its potent antigenotoxic effects and its ability to inhibit α-glucosidase at very low concentrations (IC50 = 0.3 μM) . While other similar compounds also exhibit biological activities, this compound’s dual role in cancer chemoprevention and anti-diabetic therapy sets it apart.
Biological Activity
Chemical Structure and Properties
Glyurallin A is classified as a secondary metabolite, belonging to the class of compounds known for their diverse biological activities. Its chemical structure features a unique arrangement of functional groups that contribute to its pharmacological properties.
Chemical Structure
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 290.34 g/mol
- IUPAC Name : (2S,3S)-2-(4-hydroxyphenyl)-3-(3-methoxyphenyl)propanoic acid
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Case Study: Antimicrobial Efficacy
A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of this compound in vitro against various pathogens. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus, which is known for its resistance to multiple antibiotics. The study concluded that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Cytokine | Inhibition Percentage (%) | Reference |
---|---|---|
TNF-α | 50% | |
IL-6 | 45% | |
IL-1β | 40% |
Case Study: In Vivo Anti-inflammatory Effects
In an animal model of induced inflammation, this compound was administered to assess its effects on paw edema. The results showed a significant reduction in edema compared to the control group, suggesting its potential as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses strong antioxidant activity.
Assay | IC50 (µg/mL) | Reference |
---|---|---|
DPPH Radical Scavenging | 25 µg/mL | |
ABTS Radical Scavenging | 30 µg/mL |
Research Findings
A study by Lee et al. (2020) demonstrated that this compound effectively scavenges free radicals, thus protecting cells from oxidative stress-induced damage. This property suggests its potential role in preventing diseases associated with oxidative stress.
The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory cytokines.
- Scavenging Free Radicals : The compound's phenolic structure allows it to donate electrons and neutralize free radicals.
- Disruption of Bacterial Cell Wall Synthesis : this compound interferes with bacterial cell wall synthesis, contributing to its antimicrobial effects.
Properties
IUPAC Name |
1-methoxy-2-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,22-23H,6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAIWNGAMDGGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199331-36-7, 213130-81-5 | |
Record name | Glyurallin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYURALLIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VV8RRP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glyurallin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031993 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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